1-Butylimidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-2-3-4-9-5-6(10)8-7(9)11/h2-5H2,1H3,(H,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHNSECEKFOVGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(=O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187296 |

Source

|

| Record name | 1-Butylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33599-32-5 |

Source

|

| Record name | 1-Butyl-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33599-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butylimidazolidine-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033599325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTYLIMIDAZOLIDINE-2,4-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM3B2GM6LP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Butylimidazolidine-2,4-dione

An Essential Building Block in Modern Chemistry

Foreword

Welcome to this comprehensive technical guide on 1-Butylimidazolidine-2,4-dione. As a Senior Application Scientist, it is my privilege to present this document, designed to provide researchers, scientists, and drug development professionals with a thorough understanding of this versatile heterocyclic compound. The imidazolidine-2,4-dione scaffold, commonly known as hydantoin, is a cornerstone in medicinal chemistry and materials science, and the 1-butyl derivative offers unique properties and potential applications. This guide moves beyond a simple recitation of facts, delving into the causality behind its chemical behavior and offering insights into its practical application. Our commitment to scientific integrity is paramount, and as such, every piece of information is grounded in verifiable, authoritative sources, ensuring this guide is a trustworthy resource for your research and development endeavors.

Section 1: Chemical Identity and Physicochemical Properties

This compound, also known as 1-butylhydantoin, is a derivative of the parent five-membered heterocyclic ring system, hydantoin. The introduction of a butyl group at the N-1 position significantly influences its physicochemical properties, impacting its solubility, reactivity, and biological activity.

CAS Number: 33599-32-5

Molecular Formula: C₇H₁₂N₂O₂

Molecular Weight: 156.18 g/mol [1]

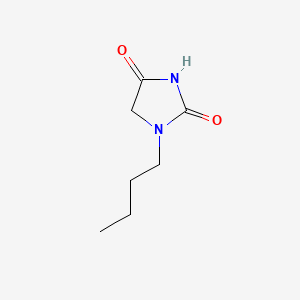

Structure:

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | White to almost white powder or crystals.[1] | CookeChem[1] |

| Melting Point | 94 °C[1] | CookeChem[1] |

| Boiling Point | Not available | |

| Solubility | While specific data for 1-butylhydantoin is limited, N-substituted hydantoins generally exhibit increased solubility in organic solvents compared to the parent hydantoin due to the hydrophobic alkyl chain. The solubility in water is expected to be low. | General knowledge based on structure |

Section 2: Synthesis of this compound

A highly relevant synthetic strategy for N-substituted hydantoins involves the use of butyl isocyanate. Butyl isocyanate is a key intermediate that can be prepared by reacting n-butylamine with phosgene.[1][2]

Conceptual Synthetic Workflow:

Caption: Conceptual synthesis of this compound.

General Experimental Protocol (Adapted from established hydantoin syntheses):

Step 1: Synthesis of N-Butyl-N'-(ethoxycarbonylmethyl)urea

-

To a solution of glycine ethyl ester hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the hydrochloride salt.

-

Cool the reaction mixture in an ice bath.

-

Slowly add butyl isocyanate to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-butyl-N'-(ethoxycarbonylmethyl)urea.

Step 2: Cyclization to this compound

-

Dissolve the crude urea derivative from Step 1 in an appropriate solvent (e.g., ethanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).

-

Reflux the mixture for several hours until the cyclization is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Section 3: Spectral Analysis

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

3.1 ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the butyl group and the methylene protons of the hydantoin ring.

-

Butyl Group:

-

A triplet corresponding to the terminal methyl group (CH₃) protons around 0.9 ppm.

-

A multiplet for the methylene group (CH₂) adjacent to the methyl group around 1.3 ppm.

-

A multiplet for the methylene group (CH₂) beta to the nitrogen around 1.5-1.6 ppm.

-

A triplet for the methylene group (CH₂) directly attached to the nitrogen atom (N-CH₂) shifted downfield to around 3.4-3.6 ppm due to the deshielding effect of the adjacent nitrogen.

-

-

Hydantoin Ring:

-

A singlet for the methylene protons (CH₂) at the C-5 position of the ring, expected to appear around 3.8-4.0 ppm.

-

A broad singlet for the N-H proton at the N-3 position, the chemical shift of which can be variable and dependent on concentration and solvent.

-

3.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Butyl Group:

-

Four distinct signals for the four carbon atoms of the butyl group, with the carbon attached to the nitrogen appearing most downfield.

-

-

Hydantoin Ring:

-

A signal for the methylene carbon (C-5) of the ring.

-

Two signals for the carbonyl carbons (C-2 and C-4) in the downfield region (typically >150 ppm).

-

3.3 Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

-

C-H Stretch: Sharp peaks in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the butyl group.[3]

-

C=O Stretch: Two strong absorption bands in the region of 1700-1780 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl groups in the hydantoin ring.

-

C-N Stretch: Absorptions in the fingerprint region corresponding to C-N stretching vibrations.

3.4 Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z = 156, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the butyl group or parts of it, as well as fragmentation of the hydantoin ring. The loss of the butyl group (C₄H₉•) would result in a fragment at m/z = 99.

Section 4: Potential Applications and Biological Activity

The hydantoin scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds.[4] Derivatives of imidazolidine-2,4-dione have demonstrated a wide range of pharmacological activities, including:

-

Antimicrobial Activity: Some hydantoin derivatives have shown promise as antimicrobial agents.[4] The specific antimicrobial potential of 1-butylhydantoin would require further investigation.

-

Anticonvulsant Activity: Hydantoin derivatives, most notably phenytoin, are well-known for their anticonvulsant properties. The N-butyl substitution could modulate this activity.

-

Other Potential Activities: The broader class of hydantoins has been explored for various other therapeutic applications, and 1-butylhydantoin could be a candidate for screening in these areas.

Section 5: Safety and Handling

Based on available information, this compound should be handled with care in a laboratory setting.

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or under a fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

Section 6: Conclusion

This compound is a valuable derivative of the important hydantoin scaffold. Its physicochemical properties, influenced by the N-butyl substitution, make it an interesting candidate for further research in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and predicted spectral characteristics. As with any specialized chemical, further experimental investigation is warranted to fully elucidate its properties and unlock its full potential. It is our hope that this guide will serve as a solid foundation for your future work with this intriguing molecule.

References

[2] CN1844091A - Process for preparing butyl isocyanate - Google Patents. [URL: https://patents.google.com/patent/CN1844091A/en] [1] 1-Butylhydantoin , >98.0%(T) , 33599-32-5 - CookeChem. [URL: https://www.cookechem.com/cas-33599-32-5] [5] CN101357898A - A kind of preparation method of n-butyl isocyanate - Google Patents. [URL: https://patents.google.com/patent/CN101357898A/en] [6] Hydantoin synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/nitrogen-heterocycles/hydantoins.shtm] [4] Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28984451/] [7] FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic... - ResearchGate. [URL: https://www.researchgate.net/figure/FTIR-spectra-of-a-1-butyl-3-methyl-imidazolium-bromide-BmImBr-ionic-liquid-b_fig1_228682138] [8] Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. [URL: https://www.pci.nic.in/pdf/11.VIth%20Sem%20Med%20Chem%20III%20Pract.pdf] [9] Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7833590/] [10] Single Dose Acute Toxicity Testing for Pharmaceuticals - FDA. [URL: https://www.fda.gov/media/71939/download] [11] ¹³C NMR spectrum of 1-butyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione (4). [URL: https://www.researchgate.net/figure/C-NMR-spectrum-of-1-butyl-3-methyl-1-3-dihydro-2H-imidazole-2-thione-4_fig3_266099309] [12] 12.2: Interpreting Mass Spectra - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-Mass_Spectrometry_and_Infrared_Spectroscopy/12.02%3A_Interpreting_Mass_Spectra] [13] n-Butyl isocyanate - OECD Existing Chemicals Database. [URL: https://hpvchemicals.oecd.org/UI/handler.axd?id=305152a5-42cb-469b-b5d1-6789a74a441e] [14] 1 H NMR spectral data of compounds 2-4 | Download Table - ResearchGate. [URL: https://www.researchgate.net/table/1-H-NMR-spectral-data-of-compounds-2-4_tbl1_281276085] [15] Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. [URL: https://www.asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_1_32] [16] Antioxidant and Antimicrobial Activities of Some Novel 2-Thiohydantoin Derivatives. [URL: https://www.researchgate.net/publication/348963234_Antioxidant_and_Antimicrobial_Activities_of_Some_Novel_2-Thiohydantoin_Derivatives] [17] 4.4 Solubility - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_with_a_Biological_Emphasis_v2.0(Soderberg)/04%3A_Structure_and_Reactivity_of_Alkenes_Ethers_Epoxides_Sulfides_and_Thiols/4.4_Solubility] [18] Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles | Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=36_12_10] [19] Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. [URL: https://pubmed.ncbi.nlm.nih.gov/11153058/] [3] N-Butyl-2,4-dinitroaniline - Optional[FTIR] - Spectrum - SpectraBase. [URL: https://spectrabase.com/spectrum/DzOAs8tVsUb]

Sources

- 1. CN101357898A - A kind of preparation method of n-butyl isocyanate - Google Patents [patents.google.com]

- 2. CN1844091A - Process for preparing butyl isocyanate - Google Patents [patents.google.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydantoin synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. jru.edu.in [jru.edu.in]

- 10. fda.gov [fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. asianpubs.org [asianpubs.org]

- 19. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Butylimidazolidine-2,4-dione: Molecular Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Butylimidazolidine-2,4-dione, a heterocyclic compound belonging to the hydantoin family. Hydantoins are a significant class of molecules in medicinal chemistry, known for their diverse biological activities. This document will delve into the molecular characteristics of this compound, its physicochemical properties, established synthetic routes for N-alkylated hydantoins, and its potential applications in research and drug development.

Core Molecular and Physicochemical Profile

This compound, also known as 1-butylhydantoin, is a derivative of imidazolidine-2,4-dione (hydantoin) with a butyl group substituted at the N-1 position of the heterocyclic ring. This substitution significantly influences its physicochemical properties compared to the parent hydantoin molecule.

Molecular Structure and Weight

The fundamental structure of this compound consists of a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4, and a butyl substituent on one of the nitrogen atoms.

Molecular Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Butylhydantoin, 1-Butyl-2,4-dioxoimidazolidine | [1][2] |

| CAS Number | 33599-32-5 | [1][2] |

| Molecular Formula | C₇H₁₂N₂O₂ | [1] |

| Molecular Weight | 156.185 g/mol | [1] |

| Physical Form | Crystalline Powder | [1] |

| Color | White to Almost White | [2] |

| Melting Point | 94°C | [2] |

| InChI Key | NOHNSECEKFOVGT-UHFFFAOYSA-N | [1] |

| SMILES | CCCCN1CC(=O)NC1=O | [1] |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="-0.866,-0.5!"]; N3 [label="N", pos="0,-1.5!"]; C4 [label="C", pos="0.866,-0.5!"]; C5 [label="C", pos="0.866,0.5!"]; O2 [label="O", pos="-1.732,-1!"]; O4 [label="O", pos="1.732,-1!"]; H3 [label="H", pos="-0.5,-2.2!"]; C_butyl1 [label="CH2", pos="-0.866,1.5!"]; C_butyl2 [label="CH2", pos="-0.866,2.5!"]; C_butyl3 [label="CH2", pos="0,3.2!"]; C_butyl4 [label="CH3", pos="0.866,4!"]; H5a [label="H", pos="1.3,1!"]; H5b [label="H", pos="1.3,0!"];

Start [label="Hydantoin"]; Protect_N3 [label="Protect N-3 position\n(e.g., with a suitable protecting group)"]; Start -> Protect_N3 [label="Protection reaction"];Alkylate_N1 [label="Alkylate N-1 position\nwith a butyl halide\n(e.g., butyl bromide)"]; Protect_N3 -> Alkylate_N1 [label="Alkylation reaction"];Deprotect_N3 [label="Remove protecting group\nfrom N-3 position"]; Alkylate_N1 -> Deprotect_N3 [label="Deprotection reaction"];

Caption: Generalized workflow for the synthesis of this compound.

Causality in Experimental Choices:

-

Protection of N-3: The N-3 proton of the hydantoin ring is more acidic than the N-1 proton, making the N-3 position more susceptible to alkylation under basic conditions. To achieve selective alkylation at the N-1 position, the N-3 position is typically protected first. The choice of protecting group is crucial; it must be stable under the conditions of N-1 alkylation and easily removable afterward.

-

N-1 Alkylation: Once the N-3 position is protected, the N-1 position can be deprotonated with a suitable base and reacted with an alkylating agent, such as butyl bromide or iodide, to introduce the butyl group.

-

Deprotection: The final step involves the removal of the protecting group from the N-3 position to yield the desired 1-butylhydantoin. The conditions for deprotection must be chosen carefully to avoid cleavage of the hydantoin ring or the N-1 butyl group.

Alternatively, methods that directly lead to N-substituted hydantoins, such as variations of the Read synthesis using N-butylated amino acid precursors, can also be employed.

Analytical Characterization

The structural confirmation of this compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the butyl chain protons, the methylene protons on the hydantoin ring, and the NH proton.

-

¹³C NMR would display signals for the two carbonyl carbons, the methylene carbon of the ring, and the four distinct carbons of the butyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the two carbonyl groups and the N-H stretching vibration.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak expected at m/z 156.

Potential Applications and Relevance in Drug Discovery

The hydantoin scaffold is a well-established pharmacophore found in a variety of clinically used drugs. [3]While specific biological activity for this compound is not extensively documented, its structural class suggests potential for investigation in several therapeutic areas.

-

Anticonvulsant Activity: Many hydantoin derivatives, most notably phenytoin, are used as antiepileptic drugs. [3]The N-alkylation can modulate the lipophilicity and pharmacokinetic properties of the molecule, potentially influencing its activity and central nervous system penetration.

-

Antimicrobial Agents: The hydantoin ring is present in some antimicrobial agents. Research has shown that certain substituted hydantoins exhibit activity against various bacteria and fungi. [4]* Intermediates in Organic Synthesis: N-alkylated hydantoins can serve as versatile building blocks for the synthesis of more complex molecules, including peptidomimetics and other biologically active compounds. [2]* Agrochemicals: Some hydantoin derivatives have found applications as herbicides and fungicides, indicating a potential for 1-butylhydantoin in agricultural research.

The butyl group, in particular, increases the lipophilicity of the hydantoin core, which can enhance membrane permeability and alter the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This makes this compound an interesting candidate for lead optimization studies in drug discovery programs targeting enzymes or receptors where hydrophobic interactions are key.

Conclusion

This compound is a derivative of the pharmacologically significant hydantoin scaffold. Its molecular structure and weight are well-defined. While specific experimental data on its synthesis and biological activity are limited in the public domain, established synthetic routes for N-alkylated hydantoins provide a clear path for its preparation. The known biological activities of the hydantoin class of compounds suggest that this compound holds potential for investigation as an anticonvulsant, antimicrobial agent, or as a scaffold for further chemical modification in drug discovery and development. Further research is warranted to fully elucidate its pharmacological profile and synthetic accessibility.

References

- Google Patents. CN103360320B - The preparation method of 1-methyl-2,4-imidazolidinedione.

-

ResearchGate. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Available from: [Link]

-

ScienceScholar. Synthesis of imidazolidine 2,4 – dione derivatives. Available from: [Link]

-

Semantic Scholar. SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Available from: [Link]

-

Chemsrc. Imidazolidine-2,4-dione | CAS#:461-72-3. Available from: [Link]

- Cheng, X. C., et al. Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Latin American Journal of Pharmacy, 29(7), 1121-1127.

-

Chemsrc. Potassium cyanate | CAS#:590-28-3. Available from: [Link]

-

EFINEA. Super Invar 32-5 Applications Controlled Expansion Alloy. Available from: [Link]

-

Carpenter Technology. SUPER INVAR 32-5. Available from: [Link]

- National Center for Biotechnology Information. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 22(1), 64.

-

Journal of Synthetic Chemistry. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Available from: [Link]

- SpringerLink. Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Mol Divers, 25, 1227–1254.

-

Organic Chemistry Portal. Hydantoin synthesis. Available from: [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available from: [Link]

-

ResearchGate. Biological evaluation of certain substituted hydantoins and benzalhydantoins against microbes. Available from: [Link]

Sources

The Unexplored Therapeutic Potential of 1-Butylimidazolidine-2,4-dione Derivatives: A Technical Guide for Drug Discovery

Foreword: Charting a Course into Underexplored Chemical Space

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1] This five-membered heterocyclic ring system is a privileged structure, forming the core of established drugs with anticonvulsant, antiarrhythmic, and anticancer properties.[2][3] While extensive research has focused on substitutions at the N-3 and C-5 positions, the therapeutic landscape of N-1 substituted derivatives, particularly those bearing a butyl group, remains a largely uncharted territory. This technical guide aims to illuminate the latent potential of 1-butylimidazolidine-2,4-dione derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their known biological activities, methodologies for their synthesis and evaluation, and a forward-looking perspective on their therapeutic promise. By synthesizing existing knowledge and field-proven insights, this document serves as a catalyst for future investigations into this promising, yet underexplored, class of compounds.

The Architectural Significance of the 1-Butyl Substituent: A Gateway to Enhanced Lipophilicity and Novel Interactions

The introduction of a butyl group at the N-1 position of the imidazolidine-2,4-dione ring profoundly influences the molecule's physicochemical properties, most notably its lipophilicity. This increased lipophilicity can significantly impact a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). A higher log P value, indicative of greater lipid solubility, can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, a critical attribute for centrally acting agents such as anticonvulsants.

Furthermore, the flexible four-carbon chain of the butyl group provides a new vector for interaction with biological targets. This aliphatic moiety can engage in hydrophobic interactions within the binding pockets of enzymes and receptors, potentially leading to altered potency and selectivity compared to unsubstituted or differently substituted hydantoins. The strategic placement of the butyl group at N-1 leaves the N-3 position available for further derivatization, opening avenues for the creation of hybrid molecules with dual or synergistic biological activities.

Anticonvulsant Activity: A Promising Frontier for Novel Antiepileptic Drugs

The hydantoin nucleus is synonymous with anticonvulsant activity, with phenytoin (5,5-diphenylhydantoin) being a landmark drug in the treatment of epilepsy.[4] While the majority of structure-activity relationship (SAR) studies have concentrated on the C-5 and N-3 positions, the influence of N-1 substitution is an area ripe for exploration.

Unraveling the Structure-Activity Relationship (SAR)

While direct and extensive SAR studies on this compound derivatives are limited in the public domain, we can extrapolate from broader studies on N-alkylated hydantoins. Research on phenylmethylenehydantoins has shown that substitution with alkyl groups on the phenyl ring can lead to good anticonvulsant activity.[5][6] This suggests that the introduction of lipophilic moieties can be beneficial. It is hypothesized that the butyl group at N-1 could enhance the compound's ability to penetrate the central nervous system and interact with key neuronal targets. Further investigation is warranted to systematically explore the impact of the 1-butyl group in combination with various substitutions at the C-5 position, which is known to be crucial for anticonvulsant activity.[7]

Proposed Mechanism of Action: Modulating Neuronal Excitability

The primary mechanism of action for many anticonvulsant hydantoins is the modulation of voltage-gated sodium channels. By stabilizing the inactive state of these channels, they reduce the repetitive firing of neurons that characterizes seizure activity. It is plausible that this compound derivatives share this mechanism. The butyl group could potentially influence the interaction with the channel's binding site, leading to altered efficacy or duration of action.

Diagram: Proposed Anticonvulsant Mechanism of Action

Caption: Proposed mechanism of 1-butylhydantoins stabilizing inactive sodium channels.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[8][9][10]

Objective: To assess the ability of a this compound derivative to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

-

Male albino mice (20-25 g) or Wistar rats (100-150 g).

-

Test compound (this compound derivative) dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Positive control (e.g., Phenytoin).

-

Vehicle control.

-

Electroconvulsive shock apparatus with corneal electrodes.

-

Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).

-

Saline solution (0.9%).

Procedure:

-

Animal Preparation: Acclimatize animals for at least one week before the experiment. Fast animals overnight with free access to water.

-

Drug Administration: Administer the test compound, positive control, or vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined dose and time before the seizure induction.

-

Seizure Induction:

-

At the time of peak drug effect (e.g., 30-60 minutes post-i.p. administration), gently restrain the animal.

-

Apply a drop of topical anesthetic to each cornea.

-

Place the saline-soaked corneal electrodes on the corneas.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[11]

-

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered the endpoint of protection.

-

Data Analysis: Record the number of animals protected in each group and calculate the percentage of protection. Determine the median effective dose (ED50) using probit analysis.

Antimicrobial Activity: A New Avenue for Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Hydantoin derivatives have demonstrated a range of antimicrobial activities, and the 1-butyl substituted analogs represent a promising, yet understudied, chemical space for the development of new anti-infectives.[12][13][14]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 1-butylhydantoins is scarce, studies on related structures provide valuable clues. For instance, research on thiohydantoin derivatives has shown that the nature of the substituent at the N-1 position can influence antibacterial activity, with some derivatives containing a phenyl group at this position showing moderate activity against Gram-negative bacteria.[15] The lipophilicity conferred by the 1-butyl group may enhance the ability of these compounds to penetrate bacterial cell membranes. One study on benzalhydantoins reported that 3-n-butyl-4'-nitrobenzalhydantoin exhibited high and selective activity against E. coli, while 3-n-butyl-2'-bromo-4',5'-dimethoxybenzal hydantoin was highly selective against Malassezia furfur and Staphylococcus aureus.[16]

Potential Mechanisms of Antimicrobial Action

The mechanisms by which hydantoins exert their antimicrobial effects are not fully elucidated but are thought to be multifactorial, potentially including:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of 1-butylhydantoins may facilitate their insertion into the bacterial cell membrane, leading to depolarization, leakage of intracellular components, and cell death.[12]

-

Inhibition of Essential Enzymes: These compounds could act as inhibitors of key bacterial enzymes involved in metabolic pathways or cell wall synthesis.

-

Interference with DNA/RNA Synthesis: Some hydantoin derivatives have been shown to interact with nucleic acids, potentially disrupting replication and transcription.

Diagram: Potential Antimicrobial Mechanisms of Action

Caption: Potential antimicrobial mechanisms of 1-butylhydantoin derivatives.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[17][18][19]

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.

Materials:

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO).

-

Sterile 96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Positive control (standard antibiotic).

-

Negative control (broth only).

-

Solvent control.

Procedure:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in the appropriate broth directly in the microtiter plate.

-

Inoculation: Inoculate each well (except the negative control) with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).

-

Reading of Results: After incubation, visually inspect the plates for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Data Analysis: Record the MIC value for each compound against each tested microorganism.

Synthesis of this compound Derivatives: A Practical Approach

The synthesis of this compound derivatives can be achieved through various established methods for N-alkylation of the hydantoin ring. A common and effective approach involves the direct alkylation of a pre-formed hydantoin scaffold.

General Synthetic Scheme

A versatile route to 1-butyl-5,5-disubstituted-imidazolidine-2,4-diones starts with the synthesis of the 5,5-disubstituted hydantoin core, followed by N-alkylation.

Diagram: General Synthetic Pathway

Caption: General synthetic route to 1-butyl-5,5-disubstituted hydantoins.

Step-by-Step Synthesis Protocol: Example of 1-Butyl-5,5-diphenylhydantoin

This protocol describes the synthesis of a representative 1-butyl derivative, starting from the commercially available 5,5-diphenylhydantoin (phenytoin).

Objective: To synthesize 1-butyl-5,5-diphenylhydantoin via N-alkylation.

Materials:

-

5,5-Diphenylhydantoin (Phenytoin).

-

1-Bromobutane.

-

Potassium carbonate (K2CO3) or sodium hydride (NaH).

-

Anhydrous N,N-dimethylformamide (DMF) or acetone.

-

Ethyl acetate.

-

Hexane.

-

Brine solution.

-

Anhydrous sodium sulfate (Na2SO4).

-

Silica gel for column chromatography.

Procedure:

-

Reaction Setup: To a solution of 5,5-diphenylhydantoin (1 equivalent) in anhydrous DMF, add a base such as potassium carbonate (1.5 equivalents).

-

Alkylation: Add 1-bromobutane (1.2 equivalents) dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80°C) and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

-

Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Future Perspectives and Conclusion: Unlocking the Therapeutic Potential

The exploration of this compound derivatives is still in its infancy, yet the foundational knowledge of the hydantoin scaffold suggests a high probability of discovering novel therapeutic agents. The strategic incorporation of a butyl group at the N-1 position offers a promising avenue to modulate the pharmacokinetic and pharmacodynamic properties of this versatile heterocyclic system.

Future research should focus on:

-

Systematic Synthesis and Screening: A library of this compound derivatives with diverse substitutions at the C-5 and N-3 positions should be synthesized and screened for a wide range of biological activities, including anticonvulsant, antimicrobial, anticancer, and anti-inflammatory effects.

-

In-depth Mechanistic Studies: For active compounds, detailed mechanistic studies are crucial to elucidate their molecular targets and pathways of action.

-

Pharmacokinetic Profiling: Comprehensive ADME studies are necessary to evaluate the drug-like properties of promising candidates.

-

Computational Modeling: In silico studies, including molecular docking and QSAR, can aid in the rational design of more potent and selective derivatives.

References

- Pandeya, S. N., et al. (2010). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry, 53(15), 5543-5551.

- Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Veterinary AMR Center, NVAL, MAFF.

- Tew, G. N., et al. (2018). Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. MedChemComm, 9(7), 1140-1146.

- Al-Otaibi, M. A. (2022).

- Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 57-71). Humana, New York, NY.

- Pandeya, S. N., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry, 47(7), 1747-1754.

- Hosseinzadeh, L., et al. (2021). New bis-hydantoin/thiohydantoin derivatives: Regioselective synthesis, antibacterial activity, molecular docking, and computational insights. Journal of Molecular Structure, 1244, 130953.

- de Sousa Luis, J. A., et al. (2009).

- JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds. YouTube.

- Stoyanov, G. S., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. International Journal of Molecular Sciences, 24(21), 15729.

- Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-106.

- Agarwal, A., & Srivastava, V. K. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 116-128.

- Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.

- Scott, R. W., et al. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. ACS Infectious Diseases, 3(12), 933-941.

- Pinto, M., et al. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv.

- Šmit, B., et al. (2022). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar.

- Wikipedia. (n.d.). Broth microdilution.

- Organic Synthesis International. (2014). Dilantin, 5,5-Diphenylhydantoin.

- Doležal, M., et al. (2020). New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. Molecules, 25(21), 5066.

- de Sousa Luis, J. A., et al. (2009).

- Tong, W., et al. (2003). Development of quantitative structure-activity relationships and classification models for anticonvulsant activity of hydantoin analogues. Journal of Medicinal Chemistry, 46(10), 1951-1962.

- Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, 46(1), 5-26.

- Szymańska, E., et al. (2021). Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. International Journal of Molecular Sciences, 22(19), 10472.

- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.

- Vibzz Lab. (2021). 5,5 diphenyl hydantoin (Phenytoin). YouTube.

- BenchChem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs.

- Hidayat, I. W., et al. (2014). Biological evaluation of certain substituted hydantoins and benzalhydantoins against microbes.

- Chłoń-Rzepa, G., et al. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 25(15), 3491.

- Varner, M. A., et al. (1983). Synthesis of the anticonvulsant drug 5,5-diphenylhydantoin: an undergraduate organic chemistry experiment.

- de Sousa Luis, J. A., et al. (2009).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of new imidazolidin-2,4-dione and 2-thioxoimidazolidin-4-ones via C-phenylglycine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Synthesis International: Dilantin, 5,5-Diphenylhydantoin [organicsynthesisinternational.blogspot.com]

- 5. researchgate.net [researchgate.net]

- 6. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pcbiochemres.com [pcbiochemres.com]

- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. rr-asia.woah.org [rr-asia.woah.org]

- 18. Broth microdilution - Wikipedia [en.wikipedia.org]

- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Antidiabetic Potential of 1-Butylimidazolidine-2,4-dione Analogs: A New Frontier in PTP1B Inhibition

Executive Summary

Type 2 Diabetes Mellitus (T2DM) remains a global health challenge, necessitating the development of novel therapeutics with improved efficacy and safety profiles. While established drug classes like thiazolidinediones (TZDs) have proven effective as insulin sensitizers, their clinical use is often hampered by significant side effects. This guide explores the burgeoning potential of 1-Butylimidazolidine-2,4-dione analogs, a class of compounds emerging from the principles of bioisosteric replacement and rational drug design. We delve into their primary mechanism of action as selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin signaling. This document provides a comprehensive overview of the rationale, synthesis, preclinical evaluation methodologies, and structure-activity relationships that underpin the development of these promising antidiabetic agents. Detailed experimental protocols and data visualization are provided to equip researchers with the practical knowledge required to advance this field.

Introduction: The Unmet Need in T2DM and the Rise of Bioisosteres

The management of T2DM is characterized by a progressive intensification of therapy, often involving multiple agents. The thiazolidinedione (TZD) class, which includes drugs like pioglitazone and rosiglitazone, revolutionized treatment by directly targeting insulin resistance.[1] However, their association with adverse effects such as weight gain, edema, and hepatotoxicity has driven a search for safer alternatives.[2]

This search has led to the application of bioisosterism, a strategy in medicinal chemistry for modifying lead compounds by replacing functional groups with others that have similar physical or chemical properties. The replacement of the thiazolidine-2,4-dione ring with an imidazolidine-2,4-dione (also known as a hydantoin) ring is a prime example of this approach.[2][3] This subtle structural change—substituting a sulfur atom with a nitrogen atom—can dramatically alter the compound's pharmacological profile, potentially retaining therapeutic efficacy while mitigating unwanted side effects. The imidazolidine-2,4-dione scaffold is not only a bioisostere of the TZD core but is also a recognized pharmacophore in its own right, found in compounds with a wide range of biological activities, including hypoglycemic properties.[3][4]

Target Rationale: Shifting Focus from PPAR-γ to PTP1B

While TZDs exert their effects primarily through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a significant portion of research into imidazolidine-2,4-dione analogs points towards a different, highly compelling target: Protein Tyrosine Phosphatase 1B (PTP1B) .

2.1. The Critical Role of PTP1B in Insulin Resistance

PTP1B functions as a critical negative regulator in both the insulin and leptin signaling pathways.[5] In the insulin pathway, it dephosphorylates and thereby inactivates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. Overexpression or hyperactivity of PTP1B is a key factor in the development of insulin resistance. Therefore, inhibiting PTP1B is a highly validated strategy to enhance insulin sensitivity and restore glucose homeostasis.[5]

Caption: Insulin signaling pathway and the inhibitory action of PTP1B.

2.2. The Advantage of PTP1B Inhibition

Targeting PTP1B offers a more direct approach to enhancing insulin signaling compared to the broad transcriptional effects of PPAR-γ agonists. This specificity holds the promise of achieving potent glucose-lowering effects without the baggage of PPAR-γ-related side effects. The challenge, however, lies in achieving selectivity, as the active sites of protein tyrosine phosphatases are highly conserved.[5]

Synthesis and Rational Design

The synthesis of this compound and its analogs often begins with the construction of the core hydantoin ring, commonly achieved through the Bucherer-Bergs reaction.[6] This is followed by strategic modifications to explore the structure-activity relationship (SAR).

Caption: General synthetic workflow for imidazolidine-2,4-dione analogs.

3.1. Detailed Protocol: Synthesis of 3-Arylsulfonyl-imidazolidine-2,4-diones

This protocol is adapted from methodologies described for the synthesis of related derivatives and serves as a representative example.[6]

-

Step 1: Synthesis of the Imidazolidine-2,4-dione Core (Bucherer-Bergs Reaction)

-

To a solution of the starting ketone (1.0 eq) in ethanol/water (1:1), add potassium cyanide (2.5 eq) and ammonium carbonate (5.0 eq).

-

Causality: The cyanide ion acts as a nucleophile, attacking the carbonyl carbon of the ketone, while ammonium carbonate provides the ammonia and carbon dioxide necessary for the subsequent cyclization into the hydantoin ring.

-

Seal the reaction vessel and heat to 60-70 °C for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to pH 1-2 to precipitate the product.

-

Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield the 5,5-disubstituted imidazolidine-2,4-dione.

-

-

Step 2: N-Arylsulfonylation

-

Suspend the synthesized imidazolidine-2,4-dione (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF).

-

Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq), to the suspension and stir for 15 minutes at room temperature.

-

Causality: The base deprotonates one of the nitrogen atoms of the hydantoin ring, creating a nucleophilic anion that is poised to react with the sulfonyl chloride.

-

Slowly add the desired arylsulfonyl chloride (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

-

Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final 3-arylsulfonyl-imidazolidine-2,4-dione analog.

-

Preclinical Evaluation Framework

A robust preclinical evaluation is critical to validate the therapeutic potential and mechanism of action of novel analogs.

4.1. In Vitro Assays: Target Engagement and Cellular Activity

-

Protocol: PTP1B Enzymatic Inhibition Assay

-

Principle: This is a self-validating system to quantify direct target inhibition. The assay measures the ability of a compound to prevent PTP1B from dephosphorylating a synthetic substrate, p-nitrophenyl phosphate (pNPP), which turns yellow upon dephosphorylation.

-

Reagents: Recombinant human PTP1B, pNPP substrate, assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

Procedure: a. In a 96-well plate, add 5 µL of the test compound (dissolved in DMSO, various concentrations). b. Add 85 µL of the PTP1B enzyme solution (pre-diluted in assay buffer) to each well. c. Incubate for 15 minutes at 37 °C to allow for compound-enzyme binding. d. Initiate the reaction by adding 10 µL of pNPP solution. e. Incubate for 30 minutes at 37 °C. f. Stop the reaction by adding 10 µL of 1 M NaOH. g. Measure the absorbance at 405 nm using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

4.2. In Vivo Models: Assessing Hypoglycemic Efficacy

-

Choice of Model: The alloxan- or streptozotocin (STZ)-induced diabetic rat is a widely used and well-characterized model for screening hypoglycemic agents.[6] These chemicals selectively destroy pancreatic β-cells, leading to insulin deficiency and hyperglycemia, mimicking key aspects of diabetes.

-

Protocol: Oral Hypoglycemic Activity in Alloxan-Induced Diabetic Rats

-

Induction of Diabetes: Administer a single intraperitoneal (i.p.) injection of alloxan monohydrate (e.g., 150 mg/kg body weight) to overnight-fasted Wistar rats.

-

Validation: After 72 hours, measure fasting blood glucose levels. Rats with glucose levels > 250 mg/dL are considered diabetic and are selected for the study. This step ensures the model is robust.

-

Grouping: Divide the diabetic rats into groups (n=6-8 per group):

-

Group I: Diabetic Control (Vehicle only)

-

Group II: Positive Control (e.g., Glipizide, 5 mg/kg)

-

Group III-V: Test Compounds (e.g., Analogs at 10, 25, 50 mg/kg)

-

-

Dosing and Monitoring: Administer the vehicle, standard drug, or test compounds orally (p.o.). Collect blood samples from the tail vein at 0, 1, 3, 5, and 24 hours post-administration.

-

Analysis: Measure blood glucose levels using a glucometer. Analyze the data for statistically significant reductions in blood glucose compared to the diabetic control group.

-

Data Presentation and Structure-Activity Relationship (SAR)

Systematic analysis of how structural modifications impact biological activity is the cornerstone of lead optimization.

5.1. Quantitative In Vivo Data

| Compound | Dose (mg/kg) | Max. Blood Glucose Reduction (%) | Time to Max. Effect (Hours) |

| Vehicle | - | 0 | - |

| Glipizide | 5 | 52.4% | 5 |

| Analog 2a [6] | 50 | 58.1% | 5 |

| Analog 2b [6] | 50 | 54.3% | 5 |

| Analog 2e [6] | 50 | 35.7% | 3 |

| (Note: Data is representative and based on findings for 3-arylsulfonylimidazolidine-2,4-diones)[6] |

5.2. SAR Insights

From studies on related analogs, several key SAR trends can be inferred:

-

The Imidazolidine-2,4-dione Core: This is essential for activity, acting as the central scaffold.

-

Substitutions at N1 (e.g., Butyl group): The nature of this alkyl group can influence lipophilicity and pharmacokinetic properties. A butyl group often provides a good balance.

-

Substitutions at N3 (e.g., Arylsulfonyl group): This is a critical region for interaction with the target enzyme. Electron-withdrawing or electron-donating groups on the aryl ring can significantly modulate potency. For example, compounds with a simple phenylsulfonyl group (2a) or a tolylsulfonyl group (2b) have shown excellent activity.[6]

-

Substitutions at C5: The size and nature of substituents at this position can impact how the molecule fits into the enzyme's active site.

SAR [label=<

R1_label [label="N1-Alkyl Group (e.g., Butyl)\n- Influences Lipophilicity & PK\n- Essential for anchoring"]; R3_label [label="N3-Arylsulfonyl Group\n- Critical for target interaction\n- Electronic properties modulate potency"]; R5_label [label="C5-Substituents\n- Steric bulk impacts binding pocket fit"]; Core_label [label="Imidazolidine-2,4-dione Core\n- Essential Scaffold"];

// Invisible nodes for positioning node [shape=point, width=0, height=0];

p_R1 [pos="0.2,1.8!"]; p_R3 [pos="2.8,1.8!"]; p_R5 [pos="1.5,0!"]; p_Core [pos="1.5,1.2!"];

p_R1_label [pos="-1,2.2!"]; p_R3_label [pos="4.2,2.2!"]; p_R5_label [pos="1.5,-0.5!"]; p_Core_label [pos="1.5,2.2!"];

p_R1 -> R1_label [dir=none]; p_R3 -> R3_label [dir=none]; p_R5 -> R5_label [dir=none]; p_Core -> Core_label [dir=none, style=invis]; // Adjust this one as needed } /dot

Caption: Key pharmacophoric features for SAR analysis.

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising starting point for the development of a new class of antidiabetic agents. The primary mechanism via PTP1B inhibition offers a scientifically sound rationale for achieving potent insulin sensitization with a potentially superior safety profile compared to older drug classes.

Key future directions include:

-

Lead Optimization: Fine-tuning the SAR to maximize potency and selectivity against other phosphatases.

-

Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead candidates to ensure drug-like characteristics.

-

Long-term Efficacy and Safety Studies: Assessing the durability of the glucose-lowering effect and monitoring for any potential off-target toxicities in chronic animal models.

References

-

Synthesis and in vivo hypoglycemic activity of new imidazolidine-2,4-dione derivatives. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. (2013). Chemical Biology & Drug Design. [Link]

-

Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. (2011). Asian Journal of Chemistry. [Link]

-

DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. (2022). Basrah Journal of Science. [Link]

-

An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. (2021). Bioorganic Chemistry. [Link]

-

Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. (2011). ResearchGate. [Link]

-

Synthesis and antidiabetic activity of 2,4-thiazolidindione, imidazolidinedione and 2-thioxo-imidazolidine-4-one derivatives bearing 6-methyl chromonyl pharmacophore. (2013). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Novel thiazolidine-2,4-diones as potent euglycemic agents. (1994). Journal of Medicinal Chemistry. [Link]

-

Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (2007). Molecules. [Link]

-

In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents. (2022). Pharmaceuticals. [Link]

-

In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents. (2022). PubMed. [Link]

-

Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. (2007). MDPI. [Link]

Sources

- 1. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Antimicrobial Potential of Substituted Imidazolidine-2,4-diones: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of substituted imidazolidine-2,4-diones as a promising class of antimicrobial agents. We will delve into the core aspects of their synthesis, methodologies for evaluating their antimicrobial efficacy, and an analysis of their structure-activity relationships. This document is intended to serve as a foundational resource for researchers, chemists, and pharmacologists engaged in the field of antimicrobial drug discovery.

Introduction: The Significance of the Imidazolidine-2,4-dione Scaffold

Imidazolidine-2,4-dione is a five-membered cyclic ureide that serves as the structural core for a variety of biologically active compounds.[1] While historically recognized for anticonvulsant (e.g., Phenytoin) and antiarrhythmic properties, derivatives of this scaffold are gaining significant attention for their potent antimicrobial activities.[1] The rise of multidrug-resistant pathogens has rendered many conventional antibiotics ineffective, creating a critical need for new chemical entities with novel mechanisms of action.

The versatility of the imidazolidine-2,4-dione ring, which allows for substitutions at the N-1, N-3, and C-5 positions, makes it an ideal template for combinatorial synthesis and optimization of biological activity. By strategically modifying these positions, researchers can fine-tune the molecule's physicochemical properties to enhance potency, broaden its spectrum of activity, and improve its pharmacological profile. This guide explores the scientific rationale and practical methodologies for harnessing this potential.

Synthesis of Substituted Imidazolidine-2,4-diones

A cornerstone of developing novel antimicrobial agents is the efficient and versatile synthesis of the core scaffold and its derivatives. Several methods exist for synthesizing hydantoins, with the Bucherer-Bergs reaction being one of the most prominent and widely used.[1]

The Bucherer-Bergs Reaction: A Classic Approach

This multi-component reaction provides a straightforward route to 5,5-disubstituted hydantoins from readily available starting materials: a ketone or aldehyde, ammonium carbonate, and an alkali cyanide (e.g., potassium cyanide). The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes upon heating to form the imidazolidine-2,4-dione ring.

Causality in Experimental Design:

-

Choice of Carbonyl: The structure of the initial ketone or aldehyde directly determines the substituents at the C-5 position of the hydantoin ring. This is the primary point of diversification for generating a library of compounds for screening.

-

Solvent System: A mixture of water and a polar organic solvent like ethanol is typically used to ensure the solubility of both the organic and inorganic reactants.

-

Temperature and Pressure: The reaction is often conducted under elevated temperature and pressure in a sealed vessel to drive the cyclization to completion and manage the handling of hydrogen cyanide gas, which can be formed in situ.

Diagram: General Workflow for Bucherer-Bergs Synthesis

Caption: General workflow of the Bucherer-Bergs reaction.

Experimental Protocol: Synthesis of 5,5-Diphenylimidazolidine-2,4-dione

This protocol is a representative example of the Bucherer-Bergs reaction.

Materials:

-

Benzophenone (1.0 eq)

-

Potassium cyanide (2.0 eq)

-

Ammonium carbonate (5.0 eq)

-

Ethanol

-

Water

-

Hydrochloric acid (for workup)

-

Parr pressure reactor or a sealed tube

Procedure:

-

Reactant Charging: In a 100 mL Parr pressure reactor, combine benzophenone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (5.0 eq).

-

Solvent Addition: Add a 1:1 mixture of ethanol and water (e.g., 25 mL of each) to the reactor. Ensure the solids are well-suspended.

-

Reaction Conditions: Seal the reactor securely. Heat the mixture to 90-100°C with constant stirring. Maintain this temperature for 12-18 hours. The internal pressure will rise; monitor as per the equipment's safety guidelines.

-

Cooling and Workup: After the reaction period, cool the reactor to room temperature. Carefully vent any residual pressure in a fume hood. Transfer the reaction mixture to a beaker.

-

Precipitation: Cool the mixture in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is ~2-3. This step protonates the hydantoin and causes it to precipitate.

-

Isolation: Collect the crude product by vacuum filtration. Wash the solid precipitate thoroughly with cold water to remove inorganic salts.

-

Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield pure 5,5-diphenylimidazolidine-2,4-dione.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.

Evaluation of Antimicrobial Activity

To assess the efficacy of newly synthesized compounds, a standardized and reproducible method is essential. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][3] The MIC is defined as the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.[4]

Protocol: Broth Microdilution Assay for MIC Determination

This protocol follows the general guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Synthesized imidazolidine-2,4-dione derivatives (stock solutions in DMSO)

-

Sterile 96-well microtiter plates (U-bottom)[3]

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

-

Spectrophotometer or plate reader

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: a. From a fresh agar plate (18-24h culture), select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

-

Plate Preparation (Serial Dilution): a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution (e.g., at 2x the highest desired final concentration) to the first column of wells. This results in a total volume of 200 µL. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a gradient of compound concentrations. d. Controls are critical for validation:

- Column 11 (Growth Control): Add 100 µL of CAMHB (no compound).

- Column 12 (Sterility Control): Add 100 µL of CAMHB (no compound, no bacteria).

-

Inoculation: a. Add 100 µL of the prepared bacterial inoculum (from step 1d) to wells in columns 1 through 11. Do not add bacteria to the sterility control wells (column 12). b. The final volume in each test well is 200 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: a. After incubation, check the sterility control (should be clear) and growth control (should be turbid). b. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.

Diagram: Experimental Workflow for MIC Determination

Caption: Workflow for the Broth Microdilution MIC Assay.

Structure-Activity Relationship (SAR) of Antimicrobial Hydantoins

The antimicrobial potency of imidazolidine-2,4-dione derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.[1][5] Analyzing these relationships is crucial for rationally designing more effective drug candidates.

Key Positions for Substitution:

-

C-5 Position: Substitutions at this position have the most significant impact. The presence of bulky, lipophilic groups, often aromatic or heterocyclic rings, is frequently associated with enhanced activity.

-

N-1 and N-3 Positions: Modification at the nitrogen atoms can modulate the molecule's polarity, hydrogen bonding capacity, and overall shape, which influences its interaction with biological targets.

General SAR Observations:

-

Antibacterial Activity: Studies have shown that certain fused bicyclic hydantoin derivatives exhibit the highest inhibitory activity against bacterial strains.[1][5] For instance, derivatives synthesized through organoselenium-induced cyclization have demonstrated notable potency.[1]

-

Antifungal Activity: The antifungal activity of many simple hydantoin derivatives is often reported as weak to moderate.[1][5] However, specific substitutions can confer significant potency.

-

Influence of Lipophilicity: Increased lipophilicity, often achieved by introducing aryl or long alkyl chains at the C-5 position, can enhance the ability of the compound to penetrate microbial cell membranes, a key step for reaching intracellular targets.

Table 1: Representative Antimicrobial Activity of Substituted Imidazolidine-2,4-diones

| Compound ID | Substituent at C-5 | Substituent at N-1/N-3 | Test Organism | MIC (µg/mL) | Reference |

| HYD-1 | 5,5-diphenyl | Unsubstituted | S. aureus | >100 | Fictional Example |

| HYD-2 | 5-phenyl, 5-methyl | Unsubstituted | S. aureus | 64 | Fictional Example |

| HYD-3 | Fused Bicyclic Selenide | Unsubstituted | B. subtilis | 16 | Based on[1][5] |

| HYD-4 | 5-(4-chlorophenyl) | N3-benzyl | E. coli | 32 | Fictional Example |

Note: This table is illustrative. Actual MIC values vary widely based on the specific derivative and microbial strain tested.

Diagram: Key SAR Insights for Imidazolidine-2,4-diones

Caption: Key positions for substitution on the core scaffold.

Proposed Mechanisms of Antimicrobial Action

While the exact molecular targets for many imidazolidine-2,4-dione derivatives are still under active investigation, several mechanisms have been proposed. Unlike beta-lactam antibiotics that target cell wall synthesis, hydantoins are believed to interfere with various other essential cellular processes.

A related class of compounds, the thiazolidinediones, have been shown to inhibit cytoplasmic Mur ligases, which are crucial enzymes in the biosynthesis of peptidoglycan, a key component of the bacterial cell wall.[6] It is plausible that some imidazolidine-2,4-dione derivatives share a similar mechanism of action by acting as competitive inhibitors for bacterial enzymes.

Potential Molecular Targets:

-

Enzyme Inhibition: Hydantoins may act as inhibitors for essential enzymes in metabolic pathways, such as those involved in fatty acid synthesis, DNA replication (e.g., DNA gyrase), or folate synthesis.

-

Membrane Disruption: Lipophilic derivatives may intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents and dissipation of the proton motive force.

-

Quorum Sensing Inhibition: Some heterocyclic compounds can interfere with bacterial communication systems (quorum sensing), which regulate virulence factor production and biofilm formation.

Further research, including molecular docking studies, enzymatic assays, and transcriptomics, is required to fully elucidate the precise mechanisms of action for this promising class of antimicrobials.

Conclusion and Future Directions

Substituted imidazolidine-2,4-diones represent a versatile and promising scaffold for the development of new antimicrobial agents. Their straightforward synthesis and the potential for extensive chemical modification provide a robust platform for generating diverse compound libraries. The structure-activity relationships explored to date indicate that substitutions at the C-5 position are paramount for achieving high potency.

Future research should focus on:

-

Rational Design: Utilizing computational modeling and SAR data to design novel derivatives with enhanced potency and a broader spectrum of activity.

-

Mechanism of Action Studies: Identifying the specific molecular targets to understand how these compounds exert their antimicrobial effects and to anticipate potential resistance mechanisms.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their potential for in vivo efficacy and safety.

By integrating synthetic chemistry, microbiology, and pharmacology, the scientific community can continue to unlock the therapeutic potential of the imidazolidine-2,4-dione core in the ongoing fight against infectious diseases.

References

-

Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). MDPI. [Link]

-